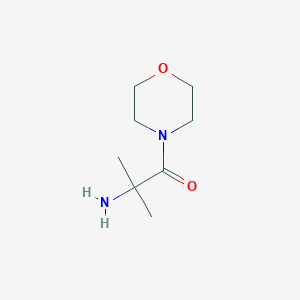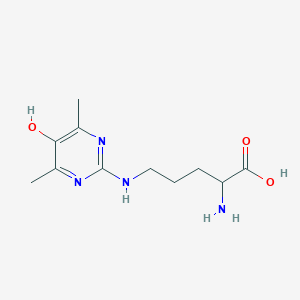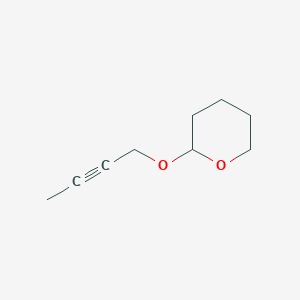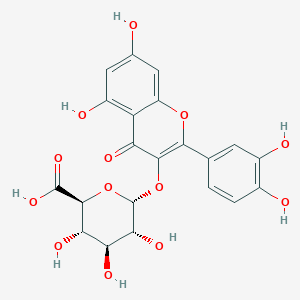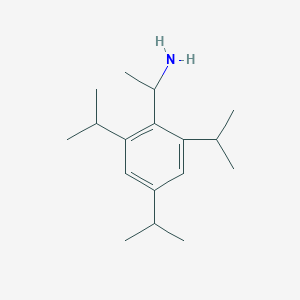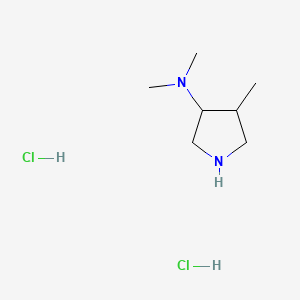
N,N,4-trimethylpyrrolidin-3-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-N,N,4-trimethylpyrrolidin-3-amine;dihydrochloride is a chiral compound with specific stereochemistry, indicated by the (3R,4S) configuration. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-N,N,4-trimethylpyrrolidin-3-amine;dihydrochloride typically involves the use of glycine ethyl ester as a starting material. The process includes amino-addition, protective group strategies, and ring formation . The reaction conditions often require controlled temperatures and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity, which are essential for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-N,N,4-trimethylpyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3R,4S)-N,N,4-trimethylpyrrolidin-3-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of (3R,4S)-N,N,4-trimethylpyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid
- (2S,3R,4S)-4-hydroxyisoleucine
Uniqueness
(3R,4S)-N,N,4-trimethylpyrrolidin-3-amine;dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various specialized applications .
Propiedades
Fórmula molecular |
C7H18Cl2N2 |
|---|---|
Peso molecular |
201.13 g/mol |
Nombre IUPAC |
N,N,4-trimethylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6-4-8-5-7(6)9(2)3;;/h6-8H,4-5H2,1-3H3;2*1H |
Clave InChI |
QBMVDWRBENSOLA-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCC1N(C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B13903450.png)
![methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13903456.png)

